molecular formula C9H9ClF2O B8029848 1-Chloro-2,5-difluoro-4-propoxybenzene

1-Chloro-2,5-difluoro-4-propoxybenzene

Cat. No.: B8029848
M. Wt: 206.61 g/mol
InChI Key: SGHPMOPFECWXBK-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-propoxybenzene (C₉H₈ClF₂O) is a halogenated aromatic compound featuring a propoxy (-OCH₂CH₂CH₃) group at the 4-position, chlorine at the 1-position, and fluorine atoms at the 2- and 5-positions. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing effects of chlorine and fluorine atoms, combined with the electron-donating propoxy group, create a balanced reactivity profile suitable for nucleophilic aromatic substitution and cross-coupling reactions .

Properties

IUPAC Name

1-chloro-2,5-difluoro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHPMOPFECWXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-2,5-difluoro-4-propoxybenzene typically involves the reaction of 1-chloro-2,5-difluorobenzene with propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the propoxy group, resulting in the formation of 1-Chloro-2,5-difluoro-4-propoxybenzene .

Chemical Reactions Analysis

1-Chloro-2,5-difluoro-4-propoxybenzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Chloro-2,5-difluoro-4-propoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2,5-difluoro-4-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Additionally, its propoxy group can undergo oxidation or reduction, leading to the formation of various products with different biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-chloro-2,5-difluoro-4-propoxybenzene with three analogous compounds: 1-chloro-2,4-dinitrobenzene , 1-chloro-2,5-difluoro-4-(trifluoromethyl)benzene , and 1-(bromomethyl)-4-chloro-2,5-difluorobenzene . Key differences in substituents, physicochemical properties, and applications are highlighted.

Substituent Effects and Reactivity

Compound Substituents Electronic Effects
1-Chloro-2,5-difluoro-4-propoxybenzene -Cl (1), -F (2,5), -OCH₂CH₂CH₃ (4) Electron-withdrawing (-Cl, -F) and electron-donating (-OCH₂CH₂CH₃) groups balance reactivity.
1-Chloro-2,4-dinitrobenzene -Cl (1), -NO₂ (2,4) Strongly electron-withdrawing (-NO₂) dominates, increasing electrophilicity.
1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene -Cl (1), -F (2,5), -CF₃ (4) -CF₃ (strongly electron-withdrawing) enhances stability and lipophilicity.
1-(Bromomethyl)-4-chloro-2,5-difluorobenzene -Cl (4), -F (2,5), -CH₂Br (1) -CH₂Br introduces alkylation potential; moderate electron-withdrawing effects.

Key Insight : The propoxy group in the target compound reduces overall electrophilicity compared to nitro or trifluoromethyl substituents, favoring reactions requiring moderate activation .

Physicochemical Properties

Property 1-Chloro-2,5-difluoro-4-propoxybenzene 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene
Molecular Weight ~196.6 g/mol 202.55 g/mol 216.53 g/mol ~241.46 g/mol
State Likely liquid (inferred) Solid Likely liquid Liquid or low-melting solid
Water Solubility Low (propoxy group reduces polarity) Insoluble Insoluble Low (bromomethyl increases lipophilicity)
Boiling Point Not reported 381°F (194°C) Not reported Not reported
LogP (Lipophilicity) Estimated ~3.5 ~2.1 (calculated) 3.8 (XLogP3) ~4.0 (estimated)

Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Concerns
1-Chloro-2,5-difluoro-4-propoxybenzene Limited data; expected moderate toxicity due to halogenated structure. Potential bioaccumulation; requires disposal as hazardous waste.
1-Chloro-2,4-dinitrobenzene High toxicity (rat oral LD₅₀ = 1070 mg/kg; severe skin/eye irritation). Highly toxic to aquatic life; long-term environmental hazards.
1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene No direct data; trifluoromethyl groups may reduce metabolic degradation. Persistent in environment due to stability.
1-(Bromomethyl)-4-chloro-2,5-difluorobenzene Bromine increases reactivity; potential alkylating agent (skin/eye hazard inferred). Risk of aquatic toxicity; requires controlled handling.

Key Insight : Nitro-substituted analogs (e.g., 1-chloro-2,4-dinitrobenzene) pose higher acute toxicity risks, while halogenated derivatives require careful handling to mitigate environmental persistence .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Chloro-2,5-difluoro-4-propoxybenzene in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles with side shields. A vapor respirator is recommended when handling volatile forms .
  • Ventilation : Install local exhaust systems or work in fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers away from oxidizing agents and heat sources. Label containers with hazard symbols and expiration dates, as degradation may increase toxicity over time .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct skin contact using tongs or scoops .

Q. How can researchers verify the purity of synthesized 1-Chloro-2,5-difluoro-4-propoxybenzene?

  • Methodological Answer :

  • Chromatography : Use GC-MS or HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with commercial standards.
  • Spectroscopy : Analyze 1H^1\text{H}-NMR and 19F^{19}\text{F}-NMR spectra to confirm substituent positions. Fluorine atoms induce splitting patterns in 1H^1\text{H}-NMR, while 19F^{19}\text{F}-NMR provides direct evidence of fluorine environments.
  • Elemental Analysis : Validate empirical formulas via combustion analysis (C, H, Cl, F) with <0.3% deviation from theoretical values.

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of nucleophilic aromatic substitution (NAS) reactions involving 1-Chloro-2,5-difluoro-4-propoxybenzene?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices or electrostatic potential maps. The propoxy group (-OPr) is electron-donating, activating the para position, while chlorine and fluorine deactivate adjacent sites.
  • Kinetic Studies : Compare activation energies for substitution at C-1 (Cl), C-2 (F), and C-5 (F) using transition state modeling. Validate with experimental yields under varying temperatures .

Q. How to resolve contradictions in reported solubility data for 1-Chloro-2,5-difluoro-4-propoxybenzene in polar aprotic solvents?

  • Methodological Answer :

  • Controlled Solubility Testing : Conduct parallel experiments in DMSO, DMF, and acetonitrile at 25°C, using gravimetric analysis (mass dissolved per 100 mL solvent). Ensure solvent purity (HPLC-grade) and degas solvents to avoid entrapped air interference.
  • Statistical Analysis : Apply ANOVA to compare results across labs, accounting for variables like stirring rate and equilibration time. Publish raw data with error margins to clarify discrepancies .

Q. What experimental strategies mitigate side reactions during Friedel-Crafts alkylation of 1-Chloro-2,5-difluoro-4-propoxybenzene?

  • Methodological Answer :

  • Catalyst Optimization : Screen Lewis acids (e.g., AlCl₃ vs. FeCl₃) at low temperatures (-10°C to 0°C) to suppress polyalkylation. Monitor reaction progress via in-situ IR for carbonyl intermediate detection.
  • Protecting Groups : Temporarily block the propoxy group with trimethylsilyl chloride to prevent undesired ether cleavage. Deprotect post-alkylation using TBAF .

Q. How to assess environmental degradation pathways of 1-Chloro-2,5-difluoro-4-propoxybenzene under UV irradiation?

  • Methodological Answer :

  • Photolysis Setup : Expose aqueous solutions to UV-C (254 nm) in a photoreactor. Analyze degradation products via LC-QTOF-MS and 1H^1\text{H}-NMR.
  • Mechanistic Probes : Add radical scavengers (e.g., tert-butanol) to distinguish between hydroxyl radical-mediated vs. direct photolytic cleavage. Quantify chloride release via ion chromatography as a marker of C-Cl bond cleavage .

Data Analysis and Validation

Q. How to interpret conflicting 13C^{13}\text{C}-NMR spectral data for 1-Chloro-2,5-difluoro-4-propoxybenzene?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs at specific positions (e.g., propoxy carbon) to assign ambiguous signals.
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆. Fluorine atoms may cause solvent-dependent splitting due to dipole interactions.

Q. What strategies validate the thermal stability of 1-Chloro-2,5-difluoro-4-propoxybenzene in high-temperature reactions?

  • Methodological Answer :

  • TGA-DSC Analysis : Perform thermogravimetric analysis (heating rate: 10°C/min under N₂) to identify decomposition onset temperatures.
  • In-Situ Monitoring : Use Raman spectroscopy to detect bond cleavage (e.g., C-Cl at 550 cm⁻¹) during heating. Correlate with mass loss data .

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